Potassium 1-hydroxyethanesulphinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 1-hydroxyethanesulphinate typically involves the reaction of ethanesulfinic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as:
C2H5SO2H+KOH→C2H5SO2K+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Potassium 1-hydroxyethanesulphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: It can be reduced to form ethanesulfinic acid.
Substitution: It can participate in substitution reactions where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Ethanesulfonic acid.
Reduction: Ethanesulfinic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Potassium 1-hydroxyethanesulphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and reduction reactions.
Biology: It is used in biochemical studies to investigate the role of sulfinic acids in biological systems.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of potassium 1-hydroxyethanesulphinate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, to modulate their activity. The sulfinic group plays a crucial role in these interactions by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Sodium 1-hydroxyethanesulphinate: Similar in structure but with sodium as the counterion.
Potassium methanesulphinate: Similar sulfinic acid derivative with a different alkyl group.
Potassium ethanesulfonate: An oxidized form of potassium 1-hydroxyethanesulphinate.
Uniqueness: this compound is unique due to its specific reactivity and stability. It offers distinct advantages in terms of solubility and reactivity compared to its sodium counterpart. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
84434-17-3 |
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Molecular Formula |
C2H5KO3S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
potassium;1-hydroxyethanesulfinate |
InChI |
InChI=1S/C2H6O3S.K/c1-2(3)6(4)5;/h2-3H,1H3,(H,4,5);/q;+1/p-1 |
InChI Key |
DGEQNFITNFEYEG-UHFFFAOYSA-M |
Canonical SMILES |
CC(O)S(=O)[O-].[K+] |
Origin of Product |
United States |
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